molecular formula C18H13ClO5 B5750258 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No. B5750258
M. Wt: 344.7 g/mol
InChI Key: DSHPNURHZZGKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, also known as CMOB, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. This inhibition leads to the suppression of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are molecules that play a key role in the inflammatory response. This inhibition leads to the suppression of inflammation and the relief of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases, particularly cancer. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been shown to exhibit anti-tumor activity and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate. One direction is the further investigation of its anti-tumor activity and potential as a cancer therapy. Another direction is the exploration of its anti-inflammatory and anti-microbial properties. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water could lead to the development of more effective therapeutic agents based on 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate.

Synthesis Methods

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves the reaction of 6-chloro-4-methylcoumarin and 4-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain pure 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate.

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10-7-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHPNURHZZGKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.